molecular formula C14H8ClFN2O2S B12029407 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid CAS No. 618382-87-9

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12029407
CAS No.: 618382-87-9
M. Wt: 322.7 g/mol
InChI Key: XPPPEWVIXWJJBK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a chloro-fluorophenyl group and a thiophene ring

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chloro-fluorobenzene derivative.

    Attachment of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and automated processes.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The thiophene ring can participate in coupling reactions, such as the Suzuki or Stille coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring, which can affect its chemical and biological properties.

    1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can lead to differences in solubility and reactivity.

    1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-methyl ester: The methyl ester derivative may have different pharmacokinetic properties compared to the carboxylic acid form.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

618382-87-9

Molecular Formula

C14H8ClFN2O2S

Molecular Weight

322.7 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H8ClFN2O2S/c15-9-6-8(3-4-10(9)16)18-12(14(19)20)7-11(17-18)13-2-1-5-21-13/h1-7H,(H,19,20)

InChI Key

XPPPEWVIXWJJBK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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